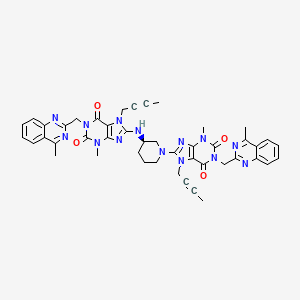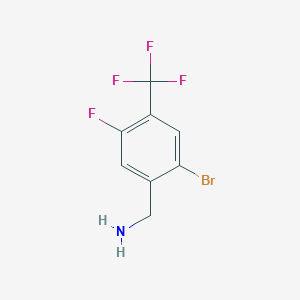![molecular formula C24H34Br2O6 B13423441 [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule characterized by its multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic reactions. The starting materials are often simpler steroidal compounds, which undergo bromination, hydroxylation, and acetylation reactions under controlled conditions. The reaction conditions include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification of the final product is achieved through techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce diols.
Applications De Recherche Scientifique
[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. Additionally, its bromine atoms and hydroxyl groups may participate in redox reactions, influencing cellular oxidative stress and signaling.
Comparaison Avec Des Composés Similaires
[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: can be compared with other similar steroidal compounds, such as:
Cortisol: A naturally occurring steroid hormone with similar hydroxyl and carbonyl groups.
Prednisolone: A synthetic steroid with anti-inflammatory properties.
Dexamethasone: Another synthetic steroid known for its potent anti-inflammatory and immunosuppressive effects.
The uniqueness of This compound lies in its specific bromination pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C24H34Br2O6 |
|---|---|
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34Br2O6/c1-11-7-15-13-5-6-14-20(26)21(30)16(25)8-22(14,3)19(13)17(28)9-23(15,4)24(11,31)18(29)10-32-12(2)27/h11,13-17,19-20,28,31H,5-10H2,1-4H3/t11-,13+,14?,15+,16?,17-,19-,20?,22+,23+,24+/m1/s1 |
Clé InChI |
JYPQXEWTJMUKGT-WBRITFLYSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4C(C(=O)C(C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)Br)Br |
SMILES canonique |
CC1CC2C3CCC4C(C(=O)C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


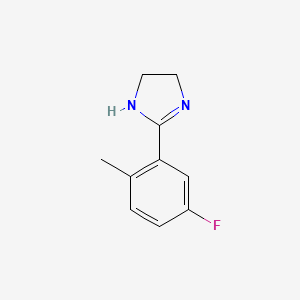

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
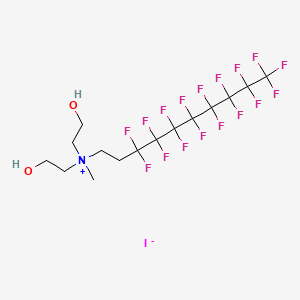

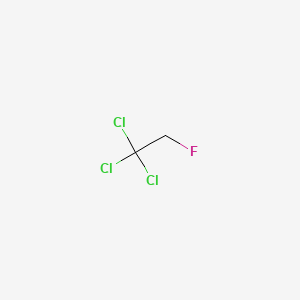
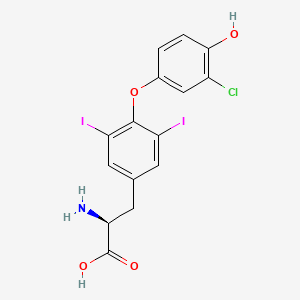
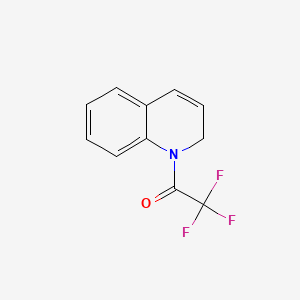
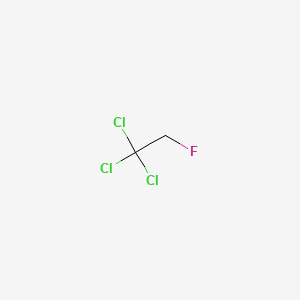
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)

